molecular formula C4H8ClF5S B3040658 2-Chlorobutylsulfurpentafluoride CAS No. 2244079-20-5

2-Chlorobutylsulfurpentafluoride

Cat. No.: B3040658
CAS No.: 2244079-20-5
M. Wt: 218.62 g/mol
InChI Key: LYCHZBAQRLZXTE-UHFFFAOYSA-N
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Description

2-Chlorobutylsulfurpentafluoride is a chemical compound with the molecular formula C4H8ClF5S It is known for its unique structure, which includes a sulfur atom bonded to a pentafluoride group and a chlorobutyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorobutylsulfurpentafluoride typically involves the reaction of sulfur pentafluoride with a chlorobutyl precursor. One common method is the nucleophilic substitution reaction where sulfur pentafluoride reacts with 2-chlorobutane under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process includes the careful handling of sulfur pentafluoride, which is a highly reactive and toxic reagent. Safety measures are paramount in industrial settings to prevent exposure and ensure safe handling.

Chemical Reactions Analysis

Types of Reactions

2-Chlorobutylsulfurpentafluoride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form various sulfur-containing products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiocyanato, and amino derivatives.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include thiols and sulfides.

Scientific Research Applications

2-Chlorobutylsulfurpentafluoride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for introducing sulfur pentafluoride groups into molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential use in developing new pharmaceuticals with unique mechanisms of action.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chlorobutylsulfurpentafluoride involves its ability to interact with various molecular targets. The sulfur pentafluoride group is highly electronegative, allowing it to form strong interactions with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes or the modification of proteins, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobutylsulfurtrifluoride: Similar structure but with three fluorine atoms instead of five.

    2-Chlorobutylsulfurhexafluoride: Contains six fluorine atoms, making it more electronegative.

    2-Chlorobutylsulfurpentachloride: Chlorine atoms replace fluorine atoms, altering its reactivity.

Uniqueness

2-Chlorobutylsulfurpentafluoride is unique due to its specific combination of a chlorobutyl chain and a sulfur pentafluoride group. This structure imparts distinct chemical properties, such as high reactivity and the ability to form strong interactions with nucleophiles, making it valuable in various applications.

Properties

IUPAC Name

2-chlorobutyl(pentafluoro)-λ6-sulfane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClF5S/c1-2-4(5)3-11(6,7,8,9)10/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYCHZBAQRLZXTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CS(F)(F)(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClF5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chlorobutylsulfurpentafluoride
Reactant of Route 2
2-Chlorobutylsulfurpentafluoride
Reactant of Route 3
2-Chlorobutylsulfurpentafluoride
Reactant of Route 4
2-Chlorobutylsulfurpentafluoride
Reactant of Route 5
Reactant of Route 5
2-Chlorobutylsulfurpentafluoride
Reactant of Route 6
2-Chlorobutylsulfurpentafluoride

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